molecular formula C16H19ClN2O5S3 B14993554 4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine

4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine

Cat. No.: B14993554
M. Wt: 451.0 g/mol
InChI Key: GBALTJRXBRPOBD-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with a thiazole ring, which is further substituted with chlorobenzenesulfonyl and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a haloketone under acidic conditions.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the reaction of the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride under basic conditions.

    Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate with a suitable amine to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts such as iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiazole ring may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl chloride: A simpler compound with similar reactivity but lacking the thiazole and morpholine rings.

    Methanesulfonyl chloride: Another related compound that shares the methanesulfonyl group but lacks the complex ring structure.

Uniqueness

4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine is unique due to its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This complexity allows for a wide range of applications and interactions that simpler compounds cannot achieve.

Properties

Molecular Formula

C16H19ClN2O5S3

Molecular Weight

451.0 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C16H19ClN2O5S3/c1-10-8-19(9-11(2)24-10)15-14(18-16(25-15)26(3,20)21)27(22,23)13-6-4-12(17)5-7-13/h4-7,10-11H,8-9H2,1-3H3

InChI Key

GBALTJRXBRPOBD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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